molecular formula C31H37N3O2S2 B15085677 (5Z)-3-Heptyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-44-7

(5Z)-3-Heptyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15085677
CAS No.: 623936-44-7
M. Wt: 547.8 g/mol
InChI Key: BIFMDSJZOBCXMX-USHMODERSA-N
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Description

This compound belongs to the rhodanine-derived thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo substituent. The (5Z)-configuration indicates the stereochemistry of the exocyclic methylene group. Key structural features include:

  • Pyrazole-phenyl hybrid moiety at C5, featuring a 3-isobutoxy-2-methylphenyl substituent, which contributes to steric bulk and electronic modulation.
  • Intramolecular hydrogen bonding between the thioxo group and adjacent substituents, stabilizing the Z-configuration .

This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors and antimicrobial agents .

Properties

CAS No.

623936-44-7

Molecular Formula

C31H37N3O2S2

Molecular Weight

547.8 g/mol

IUPAC Name

(5Z)-3-heptyl-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H37N3O2S2/c1-5-6-7-8-12-18-33-30(35)28(38-31(33)37)19-24-20-34(25-14-10-9-11-15-25)32-29(24)26-16-13-17-27(23(26)4)36-21-22(2)3/h9-11,13-17,19-20,22H,5-8,12,18,21H2,1-4H3/b28-19-

InChI Key

BIFMDSJZOBCXMX-USHMODERSA-N

Isomeric SMILES

CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C(=CC=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C(=CC=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Heptyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the heptyl and pyrazolyl groups. Common reagents used in these reactions include thioamides, aldehydes, and pyrazoles, under conditions such as refluxing in organic solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Heptyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

(5Z)-3-Heptyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-Heptyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes, thereby preventing the progression of diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in the pyrazole ring, alkyl chains, and substituents (Table 1).

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Structural Differences Physicochemical Properties Biological Activity
(5Z)-3-Heptyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one (Target) - Heptyl chain at N3
- 3-Isobutoxy-2-methylphenyl group
LogP: ~5.2 (predicted)
Solubility: Poor in aqueous media
Potential kinase inhibition (hypothesized)
(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one - 3-Methoxypropyl at N3
- 4-Isobutoxy-3-methylphenyl
LogP: ~4.8
Higher solubility due to methoxy group
Moderate antimicrobial activity against S. aureus
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one - Fluoro and propoxy groups on phenyl ring LogP: ~5.0
Enhanced electronic effects from fluorine
Improved selectivity for tyrosine kinases
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one - Simpler 2-methylbenzylidene substituent
- Phenyl at N3
LogP: ~3.5
Moderate solubility
Antidiabetic activity via PPAR-γ modulation

Key Findings:

Methoxypropyl analogs exhibit better aqueous solubility (~2.5 mg/mL) due to polar oxygen atoms .

Substituent Effects on Bioactivity :

  • The 3-isobutoxy-2-methylphenyl group in the target compound introduces steric hindrance, which may reduce off-target interactions compared to smaller substituents (e.g., 2-methylbenzylidene in ) .
  • Fluoro-propoxyphenyl analogs show enhanced electronic effects, improving binding to ATP pockets in kinases .

Hydrogen Bonding and Stability :

  • The thioxo group in rhodanine derivatives forms intramolecular hydrogen bonds with adjacent substituents, stabilizing the Z-configuration. This is critical for maintaining bioactive conformations .
  • Crystallographic studies (e.g., ORTEP-3 ) confirm that bulkier substituents (e.g., heptyl) induce tighter molecular packing, reducing metabolic degradation .

Biological Activity

The compound (5Z)-3-Heptyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Thiazolidin-4-one derivatives are known for their broad spectrum of biological activities, including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant

The specific compound has been studied for its interactions with various biological targets, particularly in the context of cancer and diabetes treatment.

Anticancer Activity

Recent studies have indicated that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds similar to the one under review have shown potent inhibitory effects on various cancer cell lines. A study reported that certain thiazolidin-4-one derivatives demonstrated IC50 values in the nanomolar range against specific protein kinases involved in cancer progression, such as DYRK1A and GSK3α/β .

Case Study: DYRK1A Inhibition

A library of thiazolidin-4-one compounds was synthesized and tested for their ability to inhibit DYRK1A. Notably, compounds with a similar structure to this compound were identified as effective inhibitors with IC50 values as low as 0.028 μM .

Antidiabetic Activity

Thiazolidin-4-one derivatives have been extensively studied for their antidiabetic properties. The compound under discussion may exhibit similar effects due to its structural characteristics. Research indicates that modifications at specific positions on the thiazolidin ring can enhance PPARγ activation, which is crucial for glucose metabolism .

In Vivo Studies

In vivo studies demonstrated that certain thiazolidin-4-one derivatives significantly reduced blood glucose levels in diabetic animal models. For example, compounds were administered to STZ-induced diabetic rats, resulting in substantial decreases in blood glucose concentrations over time .

Antimicrobial Activity

Thiazolidin-4-one compounds also display promising antimicrobial activities. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the phenyl ring has been linked to increased antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural features. Key factors include:

  • Substituent nature : Electron-withdrawing groups tend to enhance activity.
  • Positioning of functional groups : Modifications at positions 2, 3, and 5 on the thiazolidin ring can optimize pharmacological effects.

Table 1 summarizes some key findings related to the structure-activity relationships of thiazolidin derivatives.

CompoundSubstituentActivity TypeIC50 (μM)
1-OHAnticancer0.028
2-OCH3Antidiabetic0.045
3-ClAntimicrobial0.050

The mechanisms by which thiazolidin-4-one derivatives exert their biological effects include:

  • Inhibition of protein kinases : Compounds like (5Z)-3-Heptyl... have been shown to inhibit key kinases involved in cellular signaling pathways related to cancer.

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